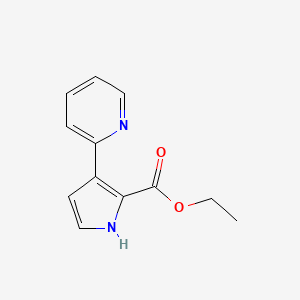

Ethyl 3-(2-Pyridyl)-1H-pyrrole-2-carboxylate

Description

Ethyl 3-(2-Pyridyl)-1H-pyrrole-2-carboxylate is a heterocyclic compound featuring a pyrrole core substituted with a 2-pyridyl group at position 3 and an ethyl carboxylate group at position 2. Its molecular formula is C₁₂H₁₂N₂O₂, with a molecular weight of 224.24 g/mol.

Properties

Molecular Formula |

C12H12N2O2 |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

ethyl 3-pyridin-2-yl-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)11-9(6-8-14-11)10-5-3-4-7-13-10/h3-8,14H,2H2,1H3 |

InChI Key |

DIVMOPHBYCDZHZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CN1)C2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-Pyridyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 2-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyrrolidine. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the production of Ethyl 3-(2-Pyridyl)-1H-pyrrole-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(2-Pyridyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

- Oxidation leads to pyrrole-2-carboxylic acid derivatives.

- Reduction results in alcohol or aldehyde derivatives.

- Substitution yields various substituted pyridine derivatives.

Scientific Research Applications

Ethyl 3-(2-Pyridyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-Pyridyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyridine and pyrrole rings can participate in hydrogen bonding, π-π stacking, and coordination with metal ions, influencing various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the Ester Group

Methyl 3-(2-Pyridyl)-1H-pyrrole-2-carboxylate (SY247028)

- Structure : Methyl ester replaces the ethyl group.

- Molecular Formula : C₁₁H₁₀N₂O₂.

- Key Differences: The shorter alkyl chain reduces lipophilicity (clogP ≈ 1.2 vs.

- Synthetic Relevance : Methyl esters are often hydrolyzed to carboxylic acids for further functionalization, suggesting similar utility for the ethyl analog .

Ethyl 3-(thienyl)-1H-pyrrole-2-carboxylate

Substituent Variations at the Aromatic Ring

Ethyl 4-(1-(6-(difluoromethyl)pyridin-3-yl)cyclopropyl)-3-methyl-1-(tosyl)-1H-pyrrole-2-carboxylate (Compound 250)

- Structure : Tosyl and cyclopropyl groups add steric bulk.

- Molecular Formula : C₂₄H₂₃F₂N₃O₄S.

- Key Data : ESIMS m/z 475.2 [M+1]; increased molecular weight (511.52 g/mol) reduces aqueous solubility.

Ethyl 3-(7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-ylamino)-1H-pyrrole-2-carboxylate (GI-1)

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Antitumor Activity : Quinazoline-pyrrole hybrids (e.g., GI-1) demonstrate potent cytotoxicity, suggesting that introducing planar heterocycles to the pyrrole core enhances DNA interaction .

- Synthetic Flexibility : Ethyl esters are readily hydrolyzed to carboxylic acids, enabling further derivatization (e.g., amide coupling in ) .

Biological Activity

Ethyl 3-(2-Pyridyl)-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention for its diverse biological activities. This article consolidates research findings on the compound's biological effects, mechanisms of action, and potential applications in various fields, particularly in medicine and pharmacology.

Overview of Pyrrole Derivatives

Pyrrole derivatives, including Ethyl 3-(2-Pyridyl)-1H-pyrrole-2-carboxylate, are known to exhibit a wide range of biological activities. These include antimicrobial , anti-inflammatory , antiviral , antifungal , antioxidant , and anticancer properties. The structural features of pyrroles contribute significantly to their interaction with biological targets, influencing cellular functions and biochemical pathways .

Target Interactions

The biological activity of Ethyl 3-(2-Pyridyl)-1H-pyrrole-2-carboxylate is largely attributed to its ability to interact with various cellular targets. This compound can modulate enzyme activities and influence signaling pathways by binding to specific receptors or enzymes. The precise molecular interactions often lead to alterations in gene expression and cellular metabolism .

Biochemical Pathways

The compound's effects are mediated through multiple biochemical pathways. For instance, it may inhibit certain kinases or enzymes involved in inflammatory responses or tumor progression. Its diverse actions suggest that it can impact several pathways simultaneously, enhancing its therapeutic potential .

Antimicrobial Activity

Research indicates that Ethyl 3-(2-Pyridyl)-1H-pyrrole-2-carboxylate exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

The compound has demonstrated potential anticancer activity in several studies. It appears to induce apoptosis in cancer cells, possibly through the modulation of apoptotic pathways and the inhibition of cell proliferation .

Anti-inflammatory Effects

Ethyl 3-(2-Pyridyl)-1H-pyrrole-2-carboxylate also shows promise as an anti-inflammatory agent. It may reduce inflammation by inhibiting pro-inflammatory cytokines and mediating immune responses .

Study on Antiviral Activity

A study highlighted the antiviral properties of pyrrole derivatives against various viruses, including their effectiveness against HIV and hepatitis viruses. Ethyl 3-(2-Pyridyl)-1H-pyrrole-2-carboxylate was included in assays that demonstrated its ability to inhibit viral replication .

Antitubercular Activity

Recent investigations have focused on the compound's potential as an antitubercular agent. In vitro studies revealed that it exhibits potent activity against Mycobacterium tuberculosis, with low cytotoxicity observed in mammalian cell lines .

Data Summary Table

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-(2-Pyridyl)-1H-pyrrole-2-carboxylate?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:

- Step 1 : React pyrrole-2-carboxylate derivatives (e.g., Ethyl 3-methyl-1H-pyrrole-2-carboxylate) with heteroaromatic carbonyl chlorides (e.g., 2-pyridylcarbonyl chloride) under anhydrous conditions using a base like triethylamine (TEA) in dichloromethane (DCM) .

- Step 2 : Purify via column chromatography (hexane:EtOAc gradients) and characterize using NMR and HRMS. Yields typically range from 40–60% depending on substituent steric effects .

- Key Table :

| Substrate | Reaction Partner | Yield (%) | Characterization Method |

|---|---|---|---|

| Ethyl 3-methyl-pyrrole-2-carboxylate | 2-Pyridylcarbonyl chloride | 45 | -NMR, ESI-MS |

| Ethyl pyrrole-2-carboxylate | 3-Fluoro-2-iodobenzoyl chloride | 23 | -NMR, LCMS |

Q. How is Ethyl 3-(2-Pyridyl)-1H-pyrrole-2-carboxylate characterized using spectroscopic methods?

- Methodological Answer :

- -NMR : Key signals include the ethyl ester quartet (~δ 4.3 ppm, J = 7.2 Hz) and aromatic protons from the pyridyl group (δ 7.2–8.6 ppm). The pyrrole NH proton appears as a broad singlet (δ ~12.5 ppm) in DMSO-d₆ .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm. For derivatives, isotopic patterns (e.g., chlorine) aid validation .

- X-ray Crystallography : Use SHELX software for structural refinement. Resolve ambiguities in electron density maps by testing multiple torsion angles .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of Ethyl 3-(2-Pyridyl)-1H-pyrrole-2-carboxylate derivatives?

- Methodological Answer :

- Substituent Optimization :

- Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridyl ring to improve binding affinity to kinase targets. Derivatives with 3-fluoro-4-trifluoromethylbenzoyl groups showed 78–89% yields and enhanced antitumor activity .

- Modify the ester group (e.g., replace ethyl with morpholinopropyl) to increase solubility. This requires nucleophilic substitution with KI in DMF at 70°C .

- SAR Analysis : Use in vitro assays (e.g., IC₅₀ measurements against cancer cell lines) to correlate substituent effects with activity. GI-1 derivatives achieved IC₅₀ values <10 μM in breast cancer models .

Q. How to resolve contradictions in crystallographic data for pyrrole-carboxylate derivatives?

- Methodological Answer :

- Data Validation : Cross-check SHELXL refinement parameters (e.g., R-factor, wR2) against high-resolution datasets. For twinned crystals, use TWIN/BASF commands in SHELX to model overlapping lattices .

- Electron Density Maps : Compare multiple conformers (e.g., pyridyl ring orientation) using Olex2 or Coot. For low-resolution data (<1.0 Å), apply restraints to bond lengths/angles to avoid overfitting .

- Case Study : Ethyl 4-((2-cyano-6-(trifluoromethyl)pyridin-3-yl)methyl)-3-methyl-1H-pyrrole-2-carboxylate required iterative refinement to resolve disorder in the trifluoromethyl group .

Q. What computational methods predict the reactivity of Ethyl 3-(2-Pyridyl)-1H-pyrrole-2-carboxylate in nucleophilic environments?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis sets to calculate Fukui indices. The C-4 position on the pyrrole ring shows higher electrophilicity (f⁻ = 0.12), making it prone to acyl substitution .

- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DCM) using COSMO-RS. Higher dielectric constants stabilize transition states in ester hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.